Product packaging for Hexacos-13-enedioic acid(Cat. No.:CAS No. 53481-03-1)

Hexacos-13-enedioic acid

Cat. No.: B14631935
CAS No.: 53481-03-1
M. Wt: 424.7 g/mol
InChI Key: POTHLHRXSYDFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexacos-13-enedioic acid is a high-purity, long-chain unsaturated α,ω-dicarboxylic acid supplied for advanced research and development purposes. This C26 dicarboxylic acid, characterized by a double bond at the 13-carbon position, is of significant interest in materials science, particularly as a monomer for synthesizing novel biodegradable polyesters and polyamides. Its extended aliphatic chain and terminal carboxylic acid groups make it a valuable building block for creating polymers with specialized properties, such as enhanced flexibility and specific degradation profiles . Research into this compound and similar long-chain diacids supports the development of sustainable alternatives to petroleum-based polymers . As a specialty chemical, it is also a candidate for producing premium coatings, adhesives, and plasticizers. Researchers can utilize it to study lipid metabolism, the synthesis of complex organic molecules, and the development of new synthetic methodologies like metathesis reactions for long-chain compounds . This product is intended for use in a controlled laboratory setting by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Please refer to the safety data sheet for proper handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H48O4 B14631935 Hexacos-13-enedioic acid CAS No. 53481-03-1

Properties

CAS No.

53481-03-1

Molecular Formula

C26H48O4

Molecular Weight

424.7 g/mol

IUPAC Name

hexacos-13-enedioic acid

InChI

InChI=1S/C26H48O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-2H,3-24H2,(H,27,28)(H,29,30)

InChI Key

POTHLHRXSYDFCF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC=CCCCCCCCCCCCC(=O)O)CCCCCC(=O)O

Origin of Product

United States

Synthetic Pathways and Catalytic Methodologies for Hexacos 13 Enedioic Acid

Olefin Metathesis Approaches in Diacid Synthesis

Olefin metathesis provides a direct pathway to convert unsaturated fatty acids, which are abundant in vegetable oils, into valuable difunctional molecules. rsc.org The self-metathesis of these acids involves the reaction of two identical fatty acid molecules to produce a symmetrical unsaturated dicarboxylic acid and a symmetrical hydrocarbon. d-nb.info This approach is particularly effective for producing long-chain diacids that can serve as monomers for polycondensation reactions. d-nb.info The efficiency of this process is heavily reliant on the choice of catalyst, with ruthenium-based systems being particularly prominent. mdpi.com

Ruthenium-based catalysts, particularly those developed by Robert H. Grubbs, are widely used for olefin metathesis due to their remarkable tolerance to various functional groups, including the carboxylic acid moiety present in fatty acids. wikipedia.orgnih.govnih.gov These catalysts are also relatively stable in air and compatible with a range of solvents, making them practical for synthetic applications. mdpi.comwikipedia.org The reaction mechanism, first proposed by Yves Chauvin, involves the formation of a metallacyclobutane intermediate through the [2+2] cycloaddition of an alkene to the ruthenium alkylidene complex. wikipedia.orgharvard.edu This intermediate then cleaves to release a new alkene and regenerate the metal carbene for the next catalytic cycle. harvard.edu

The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, was a pioneering, well-defined ruthenium catalyst for olefin metathesis. wikipedia.orgcatapowerinc.com While effective for various metathesis reactions like ring-closing and cross-metathesis, its application in the self-metathesis of fatty acids sometimes resulted in lower conversions compared to later generations. catapowerinc.comresearchgate.net The catalytic cycle begins with the dissociation of a phosphine ligand to create a more active 14-electron species that can coordinate with the olefin substrate. nih.govresearchgate.net Although groundbreaking, the activity of first-generation catalysts can be limited, necessitating the development of more robust systems for challenging substrates. researchgate.net

Table 1: Comparison of Grubbs Catalysts Generations

Feature First-Generation Grubbs Catalyst Second-Generation Grubbs Catalyst
Ligands Two tricyclohexylphosphine (PCy₃) ligands One PCy₃ ligand and one N-heterocyclic carbene (NHC) ligand
Activity Generally lower activity Significantly higher activity and broader substrate scope harvard.eduresearchgate.net
Stability Good stability but can be less stable at high temperatures Enhanced thermal stability nih.gov
Initiation Dissociation of a phosphine ligand is required nih.gov Slower initiation but faster propagation within the catalytic cycle nih.gov

The development of second-generation Grubbs catalysts marked a significant advancement in olefin metathesis. researchgate.net These catalysts replace one of the phosphine ligands of the first-generation complex with an N-heterocyclic carbene (NHC) ligand. harvard.edu This modification results in catalysts that are not only more stable but also exhibit significantly higher reactivity, allowing for lower catalyst loadings and higher turnover numbers. researchgate.netnih.gov The enhanced efficiency of second-generation catalysts has made the solvent-free self-metathesis of unsaturated fatty acids a highly effective and attractive method for producing dicarboxylic acids, with high conversions and yields often exceeding 80% and 70%, respectively. researchgate.netresearchgate.netresearchgate.net This improved performance is crucial for the economically viable production of compounds like Hexacos-13-enedioic acid from renewable feedstocks. researchgate.net

The specific dicarboxylic acid produced via self-metathesis is determined by the structure of the precursor fatty acid. While this compound is the primary subject, the provided outline specifies an analysis of oleic and elaidic acids as precursors. It is important to note that the self-metathesis of these C18 fatty acids yields 1,18-octadec-9-enedioic acid. The synthesis of this compound follows an identical pathway but utilizes erucic acid (a C22 fatty acid) as the precursor. researchgate.netocl-journal.orgocl-journal.org

Oleic acid, a monounsaturated omega-9 fatty acid, is a common component of various vegetable oils. Its self-metathesis reaction, typically catalyzed by a second-generation Grubbs catalyst, yields 1,18-octadec-9-enedioic acid and 9-octadecene. ocl-journal.orgocl-journal.org Studies have demonstrated that this reaction can be performed efficiently under solvent-free conditions or with the assistance of ultrasound activation to reduce reaction times. researchgate.netocl-journal.org The cis-configuration of the double bond in oleic acid is generally more reactive in metathesis reactions compared to its trans-isomer, elaidic acid. ocl-journal.orgocl-journal.org

Elaidic acid is the principal trans-isomer of oleic acid. Its self-metathesis also produces 1,18-octadec-9-enedioic acid and 9-octadecene. ocl-journal.orgocl-journal.org However, research indicates that the reaction proceeds with a lower conversion rate and yield when compared to oleic acid under similar conditions. ocl-journal.orgocl-journal.org This difference in reactivity is attributed to the trans-geometry of the double bond, which is less favorable for coordination to the ruthenium catalyst and subsequent metallacyclobutane formation. ocl-journal.org

Table 2: Self-Metathesis of Oleic and Elaidic Acid

Precursor Fatty Acid Catalyst Product 1 (Diacid) Product 2 (Hydrocarbon) Typical Conversion/Yield Reference
Oleic Acid Second-Generation Grubbs Catalyst 1,18-octadec-9-enedioic acid 9-Octadecene Good yields (45–75%) and high selectivities (75–95%) with ultrasound activation. ocl-journal.orgocl-journal.org ocl-journal.orgocl-journal.org
Elaidic Acid Second-Generation Grubbs Catalyst 1,18-octadec-9-enedioic acid 9-Octadecene Lower conversion rate and yield compared to oleic acid. ocl-journal.orgocl-journal.org ocl-journal.orgocl-journal.org
Erucic Acid Second-Generation Grubbs Catalyst 1,26-Hexacos-13-enedioic acid Docos-11-ene Good yields and high selectivities. ocl-journal.org researchgate.netocl-journal.orgocl-journal.org

Precursor Fatty Acids in this compound Production

Self-Metathesis of Erucic Acid as a Precursor

The synthesis of this compound can be effectively achieved through the self-metathesis of erucic acid, a C22 monounsaturated fatty acid. ocl-journal.orgocl-journal.orgnih.gov This reaction utilizes ruthenium-based catalysts, such as Grubbs catalysts, to facilitate the cleavage and reformation of double bonds. ocl-journal.orgocl-journal.org In this process, two molecules of erucic acid react to produce one molecule of the desired C26 diacid, this compound, and one molecule of a C18 olefin as a co-product. ocl-journal.org This catalytic route represents a promising method for converting renewable resources like erucic acid, which is abundant in certain vegetable oils, into valuable long-chain dibasic acids. ocl-journal.orgocl-journal.org The availability of these new unsaturated diacids opens up possibilities for novel applications in various chemical industries. ocl-journal.orgocl-journal.org

Process Intensification: Ultrasound-Assisted Metathesis

To enhance the efficiency of the self-metathesis reaction, process intensification techniques such as ultrasonic activation have been explored. ocl-journal.orgocl-journal.org Ultrasound-assisted metathesis employs high-frequency sound waves to create acoustic cavitation in the reaction medium, which accelerates the conversion process. ocl-journal.orgnih.govresearchgate.net This method allows for the synthesis of long-chain diacids like this compound from monounsaturated fatty acids with significantly reduced reaction times compared to conventional methods. ocl-journal.orgocl-journal.org The use of sonication to activate the ruthenium-catalyzed reaction is a key feature of this intensified process. ocl-journal.org

Ultrasonic activation has a profound impact on the kinetics and yields of the erucic acid self-metathesis reaction. The application of ultrasound significantly shortens reaction times, allowing for the formation of the desired diacids and olefins in as little as one hour. ocl-journal.orgocl-journal.org This acceleration is attributed to the effective mixing and enhanced mass transfer provided by the acoustic cavitation. ocl-journal.orgnih.gov Studies have demonstrated that the self-metathesis of erucic acid under sonication can produce this compound with good yields. Specifically, a yield of 58% for the C26 diacid has been reported, highlighting the potential of this method for efficiently generating very-long-chain diacids from renewable feedstocks. ocl-journal.org

Table 1: Yield of this compound from Ultrasound-Assisted Self-Metathesis of Erucic Acid
PrecursorProductCatalyst LoadingReaction TimeReported YieldSource
Erucic AcidThis compound0.1 mol%1 hour58% ocl-journal.org

The choice of solvent plays a critical role in the outcome of ultrasound-assisted metathesis reactions, influencing both yield and selectivity. ocl-journal.orgocl-journal.org Research has shown that solvents such as dichloromethane (DCM) and 1-butanol produce promising results for the self-metathesis of erucic acid. ocl-journal.orgocl-journal.org In the presence of a 0.1 mol% ruthenium catalyst and under sonication for one hour, both 1-butanol and dichloromethane facilitate the conversion of erucic acid into the desired diacid and alkene products. ocl-journal.orgocl-journal.org These solvents have been shown to enable good yields (ranging from 45–75%) and high selectivities (75–95%) for the general class of diacids produced through this method. ocl-journal.orgocl-journal.org The ability to use a greener solvent like 1-butanol with reactivity comparable to conventional chlorinated solvents like dichloromethane enhances the sustainability of the process. ocl-journal.org

Table 2: Solvent Effects on Ultrasound-Assisted Self-Metathesis of Erucic Acid
SolventReaction TimeOutcomeSource
Dichloromethane (DCM)1 hourPromising results with good yields and high selectivity. ocl-journal.orgocl-journal.org
1-Butanol1 hourPromising results with reactivity similar to conventional metathesis solvents. ocl-journal.orgocl-journal.org

Exploration of Alternative Chemical Transformations for Long-Chain Diacids

Beyond metathesis, alternative pathways for synthesizing long-chain dicarboxylic acids are being explored, with a significant focus on biotechnological methods. fraunhofer.deresearchgate.net These approaches often utilize renewable feedstocks like plant oils and fatty acids. fraunhofer.de One prominent alternative is microbial ω-oxidation. fraunhofer.denih.gov In this biochemical pathway, microorganisms, particularly yeasts of the genus Candida, convert fatty acids into dicarboxylic acids through a series of enzymatic reactions. fraunhofer.de

The process begins with the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid to a hydroxyl group, which is subsequently oxidized to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid. nih.gov While microorganisms possess the necessary pathways for this synthesis, they also have β-oxidation pathways that can degrade the newly formed diacids. fraunhofer.de Consequently, research efforts are focused on genetically modifying production strains, such as by knocking out genes involved in the β-oxidation pathway, to prevent this degradation and enable the accumulation of long-chain dicarboxylic acids. fraunhofer.deresearchgate.net This biotechnological route presents a sustainable alternative to conventional chemical synthesis, which can be costly and generate by-products, especially for longer-chain diacids. researchgate.netgoogle.com

Advanced Analytical Characterization of Hexacos 13 Enedioic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fundamental information about the molecular structure of Hexacos-13-enedioic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The acidic protons of the two carboxylic acid groups are highly deshielded and would typically appear as a broad singlet in the downfield region of the spectrum, around 10–12 ppm. mdpi.comlibretexts.org The olefinic protons at the C-13 and C-14 positions would resonate in the range of 5.2–5.4 ppm, likely as a multiplet due to coupling with adjacent methylene (B1212753) protons. mdpi.com The protons on the carbons alpha to the carbonyl groups (C-2 and C-25) would appear around 2.2–2.4 ppm as triplets. The allylic protons (C-12 and C-15) would be found in the 1.9–2.1 ppm region. mdpi.com The bulk of the methylene protons in the long aliphatic chains would produce a large, overlapping signal around 1.2–1.6 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The carbonyl carbons of the carboxylic acid groups are the most deshielded, appearing in the 175–185 ppm range. libretexts.orgresearchgate.net The olefinic carbons (C-13 and C-14) would be observed in the 125–135 ppm region. The carbons alpha to the carbonyls (C-2 and C-25) are expected around 30–35 ppm, while the allylic carbons (C-12 and C-15) would resonate near 25–30 ppm. The remaining methylene carbons in the aliphatic chain would produce a series of signals in the 20–30 ppm range. libretexts.orgresearchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0 (broad s)175 - 185
-CH=CH-5.2 - 5.4 (m)125 - 135
-CH₂-COOH2.2 - 2.4 (t)30 - 35
-CH₂-C=C1.9 - 2.1 (m)25 - 30
-(CH₂)n-1.2 - 1.6 (m)20 - 30

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by the vibrations of its carboxylic acid and alkene moieties. A very broad absorption band would be observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org A strong, sharp absorption peak would appear around 1700–1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. researchgate.net The presence of the carbon-carbon double bond would be indicated by a medium-intensity C=C stretching band around 1640–1660 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene groups would be visible as sharp peaks just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).

Table 2: Characteristic FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch1700 - 1725Strong
AlkeneC=C stretch1640 - 1660Medium
AlkaneC-H stretch2850 - 2960Strong

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for isolating this compound from mixtures and for its quantification. The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of long-chain dicarboxylic acids, derivatization is typically required prior to GC-MS analysis. nih.gov This is commonly achieved by converting the carboxylic acid groups into more volatile esters, such as methyl esters (FAMEs) or trimethylsilyl (TMS) esters. nih.govhrgc.eu

Once derivatized, the compound can be separated on a capillary GC column, typically with a non-polar stationary phase. The separated ester derivative then enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For the dimethyl ester of this compound, characteristic fragments would arise from cleavage at the ester groups and allylic cleavage adjacent to the double bond. The molecular ion peak would also be observed, confirming the molecular weight of the derivative. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds like long-chain dicarboxylic acids. nih.govnih.gov It offers high resolution and sensitivity for the analysis of organic acids in various matrices. nih.gov

Reversed-Phase Liquid Chromatography (RP-LC) is the most common mode of HPLC used for the analysis of organic acids. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. For this compound, the mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate long-chain acids. To ensure the carboxylic acid groups are in their protonated, less polar form and to achieve sharp chromatographic peaks, the mobile phase is usually acidified with a small amount of an acid such as formic acid, acetic acid, or phosphoric acid. nih.gov Detection can be achieved using a variety of detectors, including UV detectors (at low wavelengths, ~210 nm) or, more powerfully, by interfacing the LC system with a mass spectrometer (LC-MS). nih.gov

Liquid Chromatography (LC) Techniques for Organic Acids

Ion-Exchange Chromatography

Ion-exchange chromatography (IC) is a powerful technique for the separation of ionic and polar molecules, making it well-suited for the analysis of dicarboxylic acids. nih.gov The separation mechanism is based on the reversible interaction between the charged analyte and the charged stationary phase of the column. For dicarboxylic acids, which are anionic in nature at appropriate pH values, anion-exchange chromatography is typically employed.

In the context of this compound, the two carboxylic acid functional groups can be deprotonated to form a dianion. This allows for strong interaction with a positively charged stationary phase, such as a quaternary ammonium-functionalized resin. The elution of the dicarboxylic acid is then achieved by introducing a mobile phase containing competing ions, typically a salt solution with increasing concentration (gradient elution) or a constant concentration (isocratic elution). thermofisher.com The strength of the interaction and, consequently, the retention time, is influenced by the pKa of the dicarboxylic acid and the pH of the mobile phase.

Table 1: Illustrative Ion-Exchange Chromatography Parameters for Dicarboxylic Acid Analysis

ParameterValue
Column Anion-exchange column (e.g., polymer-based with quaternary ammonium functional groups)
Mobile Phase Gradient of aqueous sodium hydroxide
Flow Rate 1.0 mL/min
Detection Suppressed Conductivity
Injection Volume 20 µL

Note: This table presents typical parameters for dicarboxylic acid analysis and may require optimization for this compound.

Mixed-Mode Liquid Chromatography

Mixed-mode liquid chromatography has emerged as a versatile technique for the separation of complex mixtures of compounds with varying polarities and charges. This approach utilizes stationary phases that exhibit more than one type of interaction mechanism, such as reversed-phase and ion-exchange characteristics. nih.gov For a long-chain unsaturated dicarboxylic acid like this compound, a mixed-mode column combining hydrophobic and anion-exchange functionalities would be particularly advantageous.

The C26 carbon chain of this compound provides significant hydrophobicity, allowing for retention on a reversed-phase stationary phase (e.g., C18). Simultaneously, the two carboxylic acid groups can engage in anion-exchange interactions with positively charged groups on the stationary phase surface. This dual retention mechanism can provide enhanced selectivity and resolution, especially in complex matrices.

The separation can be finely tuned by adjusting the mobile phase composition, including the organic modifier content (e.g., acetonitrile or methanol) and the pH and ionic strength of the aqueous component. nih.gov For example, increasing the organic modifier content would decrease retention based on the reversed-phase mechanism, while altering the pH would affect the ionization state of the carboxylic acid groups and thus their interaction with the ion-exchanger.

Table 2: Potential Mixed-Mode Liquid Chromatography Parameters for this compound

ParameterValue
Column Mixed-mode C18 with anion-exchange capabilities
Mobile Phase A Water with 10 mM ammonium acetate, pH 8.5
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v)
Gradient 50% to 100% B over 15 minutes
Flow Rate 0.4 mL/min
Detection Mass Spectrometry (ESI-MS)

Note: These parameters are based on methods for long-chain fatty acids and would need to be optimized for this compound. nih.gov

Mass Spectrometry (MS) Detection in Diacid Analysis

Mass spectrometry is an indispensable tool for the identification and quantification of dicarboxylic acids due to its high sensitivity and specificity. When coupled with a chromatographic separation technique like liquid chromatography (LC-MS), it provides comprehensive analytical data.

For dicarboxylic acids, derivatization is often employed to improve their chromatographic behavior and ionization efficiency in the mass spectrometer. nih.gov Esterification of the carboxylic acid groups, for example, can increase their volatility for gas chromatography-mass spectrometry (GC-MS) or enhance their ionization in positive ion mode electrospray ionization. google.com

Electrospray Ionization (ESI) Mode for Diacids

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like dicarboxylic acids. nih.govnih.gov In ESI, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For dicarboxylic acids, ESI is typically performed in negative ion mode, where the carboxylic acid groups are deprotonated to form [M-H]⁻ or [M-2H]²⁻ ions. The choice of mobile phase pH is crucial for efficient ionization; a basic pH will promote deprotonation. However, positive ion mode ESI can also be utilized, especially after derivatization to form esters, which can be readily protonated to form [M+H]⁺ ions. google.com The ionization efficiency of dicarboxylic acids in ESI can be influenced by the presence of other components in the sample matrix and the composition of the mobile phase. ethz.ch

Selected Ion Recording (SIR) for Targeted Analysis

Selected Ion Recording (SIR), also known as Selected Ion Monitoring (SIM), is a highly sensitive and selective mode of data acquisition in mass spectrometry. nih.gov Instead of scanning a wide range of mass-to-charge (m/z) ratios, the mass spectrometer is set to detect only a few specific m/z values corresponding to the target analyte(s). This targeted approach significantly increases the signal-to-noise ratio, allowing for the detection of trace amounts of the compound of interest.

For the analysis of this compound, SIR would be employed to monitor the m/z values of its characteristic ions. For instance, in negative ion ESI-MS, one could monitor for the deprotonated molecule [M-H]⁻ and the doubly deprotonated molecule [M-2H]²⁻. If the compound is derivatized, the m/z of the corresponding derivatized ion would be targeted. This technique is particularly useful for quantitative analysis, as it provides high precision and accuracy.

Table 3: Theoretical m/z Values for this compound in ESI-MS

IonFormulaCalculated m/z
[M-H]⁻C₂₆H₄₇O₄⁻423.3474
[M-2H]²⁻C₂₆H₄₆O₄²⁻211.1698
[M+Na]⁺C₂₆H₄₈O₄Na⁺447.3445

Note: These are theoretical values. Actual observed m/z may vary slightly depending on instrument calibration.

Methodological Development for Quantitative Analysis of Diacid Mixtures

The quantitative analysis of dicarboxylic acid mixtures presents several challenges, including the separation of structurally similar compounds and the accurate determination of their concentrations. The development of robust analytical methods is essential for reliable quantification.

A common approach involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the quantification of individual dicarboxylic acids even in complex matrices. The method typically involves the development of a chromatographic separation capable of resolving the target analytes, followed by optimization of the mass spectrometer parameters for each compound.

For quantification, an internal standard is often used to correct for variations in sample preparation and instrument response. The internal standard should be a compound that is chemically similar to the analyte but has a different mass, such as a stable isotope-labeled version of the dicarboxylic acid. A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate the calibration curve. nih.gov

Method validation is a critical step in the development of a quantitative assay. This involves assessing the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among a series of measurements. The LOD is the lowest concentration of an analyte that can be reliably detected, and the LOQ is the lowest concentration that can be accurately and precisely quantified.

Table 4: Key Parameters in Quantitative Method Development for Dicarboxylic Acids

ParameterDescription
Linearity The range over which the assay is proportional to the analyte concentration (e.g., R² > 0.99).
Accuracy Expressed as the percent recovery of a known amount of spiked analyte.
Precision Measured as the relative standard deviation (RSD) of replicate measurements.
Limit of Detection (LOD) The lowest concentration at which the analyte can be detected (e.g., signal-to-noise ratio of 3).
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision (e.g., signal-to-noise ratio of 10).

Applications of Hexacos 13 Enedioic Acid As a Platform Chemical

Role in Anti-corrosion Products

Without any scientific literature or data on "Hexacos-13-enedioic acid," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Expanding the Scope of Renewable Resources in Industrial Chemistry

The advent of this compound as a viable platform chemical represents a significant advancement in the integration of renewable resources into industrial chemistry. Derived from plant-based oils, this long-chain dicarboxylic acid offers a bio-based alternative to traditional petroleum-derived chemical intermediates, thereby broadening the portfolio of sustainable building blocks available for chemical synthesis.

The primary route to this compound from renewable feedstocks is through the olefin metathesis of erucic acid. Erucic acid is a monounsaturated omega-9 fatty acid that is abundantly found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard. This catalytic process effectively converts a readily available agricultural feedstock into a difunctional molecule with significant potential for further chemical transformations. The self-metathesis of erucic acid, facilitated by ruthenium-based catalysts like Grubbs catalysts, yields this compound and a hydrocarbon co-product. This reaction demonstrates a direct pathway from a renewable raw material to a valuable chemical intermediate.

The production of this compound from erucic acid showcases the potential of oleochemistry to contribute to a more sustainable chemical industry. Research has demonstrated the feasibility of this conversion with high molar conversions, exceeding 80% in some cases. mdpi.com The reaction can be carried out under solvent-free conditions, further enhancing its green credentials. mdpi.com

Detailed research findings have elucidated the reaction parameters for the synthesis of this compound via the self-metathesis of erucic acid. The use of second-generation Grubbs catalysts has been shown to be particularly effective. mdpi.com

Synthesis of this compound via Erucic Acid Metathesis
CatalystReaction ConditionsConversion of Erucic Acid (%)Yield of this compound (%)Reference
Grubbs II CatalystSolvent-free, 50-60°C>80~70 mdpi.com
Ruthenium-based catalystsUltrasonic activation, in Dichloromethane (DCM) or 1-ButanolNot specified45-75 d-nb.info

As a platform chemical, this compound serves as a versatile building block for the synthesis of a variety of other chemicals and materials. Its two carboxylic acid functional groups allow it to be used as a monomer in polymerization reactions to produce polyesters and polyamides. ias.ac.in By incorporating this long-chain diacid into polymer backbones, materials with unique properties, potentially including enhanced flexibility and hydrophobicity, can be developed. The use of a bio-based monomer like this compound in the production of these polymers significantly increases their renewable carbon content, reducing the reliance on fossil fuels for the production of high-performance materials.

The availability of this compound from renewable sources expands the range of bio-based polymers that can be synthesized, moving beyond well-established bio-based polyesters to new classes of materials with tailored properties. This diversification of the chemical toolbox with bio-based platform chemicals is crucial for the transition to a circular economy and a more sustainable industrial ecosystem. The conversion of agricultural products into value-added chemicals like this compound creates new opportunities for the bio-based economy and promotes the use of renewable feedstocks in sectors traditionally dominated by petrochemicals.

Research Challenges and Future Directions in Hexacos 13 Enedioic Acid Research

Optimization of Sustainable Synthetic Processes

The transition from petrochemical-based production to sustainable, bio-based routes is a primary objective in the chemical industry. nih.gov For long-chain dicarboxylic acids, this involves a multi-faceted approach focused on developing efficient, environmentally benign catalytic systems, improving reaction efficiency, and diversifying the feedstock base.

A significant challenge lies in replacing conventional chemical synthesis, which is often energy-intensive and reliant on harsh chemicals, with greener alternatives. Biotechnological production using microbial fermentation is a leading sustainable strategy. nih.gov Research is centered on engineering oleaginous yeasts, such as Candida tropicalis and Yarrowia lipolytica, and bacteria like Escherichia coli to function as efficient whole-cell biocatalysts. nih.govfraunhofer.deresearchgate.net

Future research directions in this area include:

Systems Biology and Metabolic Engineering : Combining traditional metabolic engineering with systems biology to rationally design microbial strains for high-yield production. nih.gov This involves optimizing the expression of key enzymes in the ω-oxidation pathway, which converts fatty acids to dicarboxylic acids. fraunhofer.denih.gov

Enzyme Evolution and Discovery : Identifying or engineering novel enzymes, such as CYP450 monooxygenases, with higher activity, stability, and selectivity towards the specific fatty acid precursors of Hexacos-13-enedioic acid. researchgate.net

Advanced Biocatalysts : Developing immobilized enzyme systems or robust whole-cell catalysts that can be easily recovered and reused, thereby improving process economics and reducing waste. The use of genetically modified microbes like E. coli or harmless yeast strains such as Pichia is being explored to create safer and more manageable production systems than pathogenic strains. fraunhofer.delbl.gov

Achieving industrially relevant titers and yields is a critical hurdle for the commercial viability of bio-based LCDAs. nih.govdataintelo.com The metabolic pathways in microorganisms are complex, with competing reactions that can divert precursors away from the desired diacid product. A primary competing pathway is β-oxidation, which microorganisms use to break down fatty acids and dicarboxylic acids for energy. fraunhofer.de

Key research strategies to enhance selectivity and yield include:

Optimizing Fermentation Processes : Developing advanced fermentation strategies, such as fed-batch processes, is essential to maintain optimal conditions for microbial growth and production while avoiding substrate toxicity. fraunhofer.de Process parameters like pH control and substrate feeding strategies are critical for maximizing final product concentrations, with some processes achieving dicarboxylic acid concentrations of up to 100 g/L from oleic acid. fraunhofer.de

Table 1: Engineered Microbial Strains for Long-Chain Dicarboxylic Acid (LCDA) Production

MicroorganismGenetic Modification StrategyTarget LCDA Chain LengthReported Titer/Yield
Candida tropicalisAmplification of P450 genes; partial or complete blocking of β-oxidation. nih.govC12, C14, C18Up to 140 g/L (C12), 210 g/L (C14). nih.gov
Escherichia coliHeterologous expression of a CYP450-monooxygenase-mediated ω-oxidation pathway. researchgate.netC12, C14Up to 41 mg/L (C12), 163 mg/L (C14). researchgate.net
Pichia strainTargeted knockout of β-oxidation pathway genes; activation of ω-oxidation genes. fraunhofer.deLong-Chain (C>12)Under investigation to increase yield. fraunhofer.de
Yarrowia lipolyticaDe novo production from hydrophilic feedstocks. researchgate.netLong-Chain (C>12)Platform development in progress. researchgate.net

The sustainability of diacid production is heavily dependent on the feedstock. While plant oils like rapeseed and coconut oil are effective substrates, their use raises concerns about competition with food production. nih.govfraunhofer.deresearchgate.net The future of LCDA production hinges on the ability to utilize a broader range of non-food, renewable feedstocks.

Key research areas include:

Non-Food Oils : Investigating the use of oils from non-edible plants or waste cooking oils as low-cost, sustainable feedstocks. fraunhofer.de

Glucose and Glycerol (B35011) : Engineering microorganisms to synthesize LCDAs de novo from simple sugars like glucose or from glycerol, a byproduct of biodiesel production. nih.govlbl.gov This decouples production from agricultural land use for oil crops.

Lignocellulosic Biomass : A long-term goal is the development of consolidated bioprocessing, where microorganisms can directly convert sugars derived from abundant and non-edible lignocellulosic biomass into valuable chemicals like dicarboxylic acids. researchgate.net

Table 2: Renewable Feedstocks for LCDA Production

Feedstock CategorySpecific ExamplesAdvantagesResearch Challenges
Plant Oils Rapeseed oil, Coconut oil hydrolysate. fraunhofer.deresearchgate.netHigh conversion efficiency in engineered microbes. fraunhofer.dePotential competition with food supply. researchgate.net
Simple Sugars Glucose. lbl.govAbundant, flexible, and non-specific feedstock. nih.govRequires complex de novo synthesis pathways; potentially lower yields. nih.gov
Waste Streams Glycerol (from biodiesel). nih.govUtilizes industrial byproducts, improving circular economy. nih.govRequires microbes capable of efficient glycerol metabolism.
Petrochemicals (for comparison) Alkanes. nih.govresearchgate.netHigh purity, established processes.Non-renewable, subject to price volatility. nih.govresearchgate.net

Exploration of Novel Material Science Applications

This compound, with its long aliphatic chain and terminal carboxylic acid groups, is a promising building block for new materials. Research is focused on moving beyond its use in conventional polymers to create advanced materials with tailored functionalities and superior performance, particularly in the realm of sustainable composites.

The two carboxylic acid groups and the internal double bond of this compound are reactive sites that can be chemically modified to create a wide array of functional derivatives. This functionalization is key to developing advanced materials with specific, enhanced properties.

Future research directions include:

Polymer Backbone Modification : Integrating the long, flexible chain of this compound into polyester (B1180765) or polyamide backbones could impart properties such as increased flexibility, impact resistance, and hydrophobicity. The central double bond offers a site for post-polymerization modification, such as cross-linking to create thermoset materials.

Creating Amphiphilic Molecules : Selective esterification of one carboxyl group could yield amphiphilic molecules useful as surfactants or in self-assembling systems.

Surface Modification : Grafting diacid derivatives onto surfaces (e.g., cellulosic materials or nanoparticles) to alter properties like wettability, adhesion, or biocompatibility. researchgate.net This could lead to functional papers or advanced fillers for composites.

There is a growing demand for high-performance, lightweight, and sustainable composite materials in industries like automotive, aerospace, and construction. dataintelo.compageplace.dedigitellinc.com Polymers derived from renewable diacids like this compound can serve as the matrix for bio-based composites.

Challenges and future opportunities in this area include:

Developing High-Strength Bio-resins : Research is needed to develop polyesters and polyamides from LCDAs that exhibit high thermal stability and mechanical strength, making them suitable substitutes for petroleum-based resins like epoxy. mdpi.comresearchgate.net

Improving Fiber-Matrix Adhesion : A critical challenge in composite materials is ensuring strong adhesion between the polymer matrix and the reinforcing fibers (e.g., natural fibers like flax or hemp, or conventional fibers like carbon or glass). Functionalizing the diacid monomer could introduce chemical groups that improve this interfacial bonding, leading to stronger and more durable composites.

Biodegradability and Recyclability : A key goal is to design composites that are not only bio-based but also biodegradable or recyclable at the end of their life, contributing to a circular economy. The structure of the diacid can be tailored to control the degradability of the resulting polymer matrix.

Table 3: Potential Properties of Bio-composites from LCDA-based Polymers

PropertyInfluence of LCDA MonomerPotential Application
Mechanical Strength The long aliphatic chain can enhance toughness and impact resistance.Automotive interior parts, lightweight construction panels. dataintelo.comdigitellinc.com
Thermal Stability Dependent on the polymer structure (e.g., polyamide vs. polyester) and crystallinity.Under-the-hood automotive components, electronic casings.
Hygrothermal Stability The inherent hydrophobicity of the long alkyl chain can reduce water absorption. mdpi.comComponents for use in humid environments, marine applications.
Flexibility The non-linear structure and long chain can increase the flexibility of the polymer matrix.Flexible packaging films, adhesives, and coatings. mdpi.com

Fundamental Mechanistic Studies of Metathesis for Long-Chain Diacids

The synthesis of this compound is theoretically achievable through the self-metathesis of an unsaturated C14 fatty acid. This reaction, a cornerstone of modern green chemistry, involves the catalytic cleavage and reformation of carbon-carbon double bonds. uw.edu.pl However, a deep and thorough understanding of the reaction mechanism is paramount for optimizing the synthesis of long-chain diacids like this compound.

One of the primary challenges in the metathesis of long-chain fatty acids is the thermodynamic equilibrium of the reaction. researchgate.net The self-metathesis reaction produces not only the desired dicarboxylic acid but also a long-chain unsaturated hydrocarbon. To achieve high yields of the diacid, the equilibrium must be shifted towards the products. One effective strategy that has been explored for similar long-chain diacids is conducting the reaction under solvent-free conditions. researchgate.net In such a scenario, the dicarboxylic acid product, which often has a higher melting point and lower solubility in the reaction mixture than the starting fatty acid, precipitates out as it is formed. researchgate.net This removal of the product from the reaction medium effectively drives the equilibrium forward, leading to higher conversion rates. researchgate.net

The choice of catalyst is another critical factor that warrants in-depth mechanistic investigation. Ruthenium-based catalysts, particularly Grubbs-type catalysts, have shown significant promise in the metathesis of fatty acids due to their functional group tolerance and high activity. uw.edu.plresearchgate.net However, the stability and efficiency of these catalysts under industrial process conditions remain a concern. uw.edu.pl Fundamental studies are needed to understand the catalyst decomposition pathways and the factors that influence catalyst turnover numbers. For instance, the presence of impurities in the fatty acid feedstock can poison the catalyst, leading to reduced activity and lower yields. Therefore, research into more robust and poison-resistant catalysts is an active area of investigation.

Furthermore, the stereochemistry of the resulting double bond in the diacid product is another aspect that requires mechanistic understanding and control. Metathesis reactions can produce both E (trans) and Z (cis) isomers. For specific applications, a particular isomer may be preferred. The development of stereoselective catalysts would provide greater control over the final product's properties.

The following table summarizes key research areas in the fundamental mechanistic studies of metathesis for long-chain diacids:

Research AreaKey ChallengesPotential Solutions
Reaction Equilibrium Thermodynamic limitations on conversion rates.Solvent-free reaction conditions, product precipitation, removal of volatile byproducts.
Catalyst Development Catalyst stability, activity, and cost; susceptibility to poisoning.Development of more robust and poison-resistant catalysts, catalyst recycling strategies.
Stereoselectivity Control over the E/Z isomer ratio of the double bond.Design and synthesis of stereoselective metathesis catalysts.
Substrate Scope Impact of fatty acid chain length and unsaturation position on reaction efficiency.Mechanistic studies to understand substrate-catalyst interactions.

Scaling-Up Production for Industrial Viability and Economic Competitiveness

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a distinct set of challenges that directly impact its economic competitiveness. A successful scale-up requires careful consideration of process optimization, cost-effectiveness, and sustainability.

One of the most significant hurdles in the industrial-scale production of long-chain diacids via metathesis is the cost of the catalyst. academie-sciences.fr Ruthenium-based catalysts, while highly effective, are expensive due to the precious metal content. To ensure economic viability, the catalyst loading must be minimized, and catalyst recycling is highly desirable. Research into efficient methods for separating the catalyst from the product stream and its subsequent reuse is crucial.

The economic competitiveness of this compound will also depend on the availability and cost of the starting material, the C14 unsaturated fatty acid. Utilizing renewable feedstocks, such as those derived from plant oils, is a promising approach from a sustainability perspective. However, the price and availability of these feedstocks can be volatile. A thorough techno-economic analysis is required to evaluate the entire production chain, from feedstock sourcing to the final purified product.

The table below outlines the key considerations for scaling up the production of this compound:

FactorKey ChallengesStrategies for Improvement
Catalyst Cost and Efficiency High cost of ruthenium catalysts, catalyst deactivation.Low catalyst loading, catalyst recycling, development of cheaper and more stable catalysts.
Process Optimization Maximizing yield, minimizing reaction time and energy consumption.Continuous flow processes, optimization of reaction conditions (temperature, pressure).
Product Purification Achieving high purity standards for various applications.Development of cost-effective and scalable purification methods.
Feedstock Availability and Cost Price volatility and supply chain of C14 unsaturated fatty acids.Sourcing from sustainable and economically stable renewable feedstocks.
Economic Competitiveness Competing with existing dicarboxylic acids on price and performance.High-yield and low-cost production process, identifying high-value applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.